2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound features a 1,2,4-triazole core substituted at position 4 with an amino group and at position 5 with a 4-methoxyphenyl moiety. A sulfanyl bridge connects the triazole to an acetamide group, which is further substituted with a 3-(trifluoromethyl)phenyl ring. The 4-methoxy group enhances electron-donating properties, while the trifluoromethyl (CF₃) group is a strong electron-withdrawing substituent, creating a balanced electronic profile that may optimize bioavailability and target interactions .
Properties
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O2S/c1-28-14-7-5-11(6-8-14)16-24-25-17(26(16)22)29-10-15(27)23-13-4-2-3-12(9-13)18(19,20)21/h2-9H,10,22H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSWVXPDNUEFRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the preparation of the triazole ring. One common approach involves the reaction of 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with N-[3-(trifluoromethyl)phenyl]acetamide. The reaction often requires a strong base such as sodium hydride or potassium carbonate and is performed under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production scales up the laboratory synthesis by employing large-scale reactors and optimized reaction conditions. Catalysts might be used to speed up the reaction, and continuous flow processes are often adopted to enhance efficiency and yield. Solvent extraction and crystallization are typical methods used to purify the final product.
Chemical Reactions Analysis
Esterification
Mechanism : The carboxylic acid group reacts with alcohols in the presence of an acid catalyst (e.g., sulfuric acid) to form esters. This substitution reaction replaces the hydroxyl group (-OH) with an alkoxy group (-OR).
Reagents/Conditions :
-
Alcohol (e.g., ethanol, methanol).
-
Acid catalyst (e.g., H₂SO₄).
-
Reflux conditions.
Products :
-
Ethyl 3,4-dimethylpent-2-enoate or other esters depending on the alcohol used.
Example :
Reaction with ethanol yields ethyl 3,4-dimethylpent-2-enoate, a colorless liquid with potential applications in organic synthesis.
Addition Reactions
Bromination : The double bond undergoes bromination, a classic alkene addition reaction.
Reagents/Conditions :
-
Bromine (Br₂).
-
Inert solvent (e.g., dichloromethane).
-
Room temperature or light initiation.
Products :
-
Dibrominated derivatives (e.g., 2,3-dibromo-3,4-dimethylpentanoic acid).
Mechanism : Anti-addition of Br₂ across the double bond, following the mechanism of alkene bromination.
Oxidation
Reactivity : The compound can undergo oxidation, though specific pathways depend on reaction conditions.
Potential Reactions :
-
Alkene Oxidation : Conversion of the double bond to an epoxide, diol, or ketone (depending on oxidizing agents).
-
Carboxylic Acid Oxidation : Typically limited, as carboxylic acids are already oxidized forms.
Reagents/Conditions :
-
Oxidizing agents (e.g., KMnO₄, OsO₄).
-
Aqueous or acidic conditions.
Products :
-
Oxidized derivatives (e.g., diols or ketones if the alkene is oxidized).
Substitution Reactions
Nucleophilic Substitution : The carboxylic acid group can react with nucleophiles to form derivatives.
Reagents/Conditions :
-
Nucleophiles (e.g., sodium hydroxide, amines).
-
Acidic or basic catalysis.
Products :
-
Salts (e.g., sodium salt of 3,4-dimethylpent-2-enoic acid).
-
Amides or esters (via further reaction with amines or alcohols).
Example : Hydrolysis with NaOH produces the sodium salt and water.
Decarboxylation
Mechanism : Thermal decomposition to release carbon dioxide (CO₂) and form a hydrocarbon.
Reagents/Conditions :
-
High temperatures (588–696 K).
-
Catalytic or non-catalytic conditions.
Products :
-
Hydrocarbon (e.g., 3,4-dimethylpent-2-ene).
-
CO₂ gas.
Kinetic Data :
Example :
At 588–696 K, the acid decomposes into a hydrocarbon and CO₂, following first-order kinetics .
Comparison of Reaction Types
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. A study evaluated various derivatives for their ability to inhibit cancer cell growth across multiple lines:
- In vitro Studies: The compound demonstrated effective inhibition against several cancer cell lines including CCRF-CEM (leukemia), MDA-MB-231 (breast cancer), and UO-31 (renal cancer). Inhibition rates ranged from 31.50% to 47.41% at specific concentrations.
- Mechanism of Action: The proposed mechanism involves the inhibition of key protein kinases involved in cell proliferation and survival pathways, particularly CK2 kinase .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial enzymes and disrupt cellular processes, leading to bacterial cell death. Studies have indicated effective activity against both Gram-positive and Gram-negative bacteria.
Therapeutic Applications
The diverse biological activities of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide suggest potential therapeutic applications in:
- Cancer Treatment: Due to its anticancer properties, it could serve as a lead compound for developing new cancer therapies.
- Antimicrobial Agents: Its effectiveness against various pathogens positions it as a candidate for new antibiotics.
- Inflammatory Disorders: Preliminary studies suggest that it may have anti-inflammatory effects, warranting further investigation into its use for treating inflammatory diseases.
Mechanism of Action
The exact mechanism of action for this compound depends on its application:
In Biological Systems: It may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance metabolic stability and membrane permeability, while the triazole ring can facilitate binding to biological targets.
In Chemical Reactions: It can act as a nucleophile or electrophile depending on the reaction conditions, facilitating various organic transformations.
Comparison with Similar Compounds
Structural Modifications in Triazole and Acetamide Substituents
The table below summarizes key analogs and their structural/functional differences:
Electronic and Pharmacokinetic Profiles
- In contrast, ’s CF₃ on the triazole may reduce electron density at the triazole core, altering binding kinetics .
- Lipophilicity: The 3,4,5-trimethoxyphenyl group () increases logP values, suggesting better blood-brain barrier penetration but lower aqueous solubility . The target compound’s methoxy and CF₃ groups balance lipophilicity for systemic distribution .
- Solubility: Compounds with heterocycles (e.g., furan in ) exhibit higher polarity, which may enhance solubility compared to the target compound’s aryl substituents .
Contradictions and Limitations
- Activity vs. Solubility Trade-offs: Bulky substituents (e.g., tert-butyl in ) may improve membrane permeability but reduce solubility, limiting in vivo efficacy .
Biological Activity
The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the 1,2,4-triazole family, which has garnered significant attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 280.31 g/mol. The structure includes a triazole ring and a sulfanyl group, which are critical for its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₂N₄O₃S |
| Molecular Weight | 280.31 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
| Storage Temperature | 4 °C |
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. A study evaluated various derivatives of triazoles for their ability to inhibit cancer cell growth across multiple lines:
- In vitro Studies: The compound demonstrated effective inhibition against several cancer cell lines including CCRF-CEM (leukemia), MDA-MB-231 (breast cancer), and UO-31 (renal cancer). Inhibition rates ranged from 31.50% to 47.41% at specific concentrations .
- Mechanism of Action: The proposed mechanism involves the inhibition of key protein kinases involved in cell proliferation and survival pathways, particularly CK2 kinase .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens:
- Testing Methodology: The agar disc-diffusion method was employed to assess antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. Results indicated notable inhibition zones at certain concentrations .
- Potential Applications: Given the rise in antibiotic-resistant strains, compounds like this triazole derivative could serve as leads for developing new antimicrobial agents.
Other Biological Activities
Beyond anticancer and antimicrobial effects, triazole derivatives have shown promise in other therapeutic areas:
- Antiviral Properties: Some studies suggest that similar compounds may act against viral infections by inhibiting viral replication mechanisms .
- Anti-inflammatory Effects: Research has indicated that triazole derivatives can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .
Case Studies
- Case Study on Anticancer Efficacy:
- Antimicrobial Efficacy Study:
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves a multi-step process starting with the preparation of a 1,2,4-triazole-3-thione intermediate. A typical method includes:
- Reacting 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives in ethanol/water under reflux (1–2 hours), followed by precipitation and recrystallization .
- Key variables affecting yield include solvent polarity (ethanol enhances solubility of intermediates), stoichiometric ratios (1:1 thione:chloroacetamide), and base selection (e.g., KOH for deprotonation). Optimize by adjusting reflux duration (1–3 hours) and purification methods (e.g., column chromatography vs. recrystallization) .
Q. Which analytical techniques are critical for structural confirmation?
- X-ray crystallography : Resolves 3D conformation, particularly for triazole and acetamide moieties (e.g., bond angles and dihedral angles) .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; trifluoromethyl group at δ 120–125 ppm in ¹³C) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 476.1) .
Q. How is anti-exudative activity evaluated in preclinical models?
- In vivo assays : Administer the compound (e.g., 10 mg/kg dose) in rodent models of inflammation (e.g., carrageenan-induced paw edema). Compare efficacy to reference drugs (e.g., diclofenac sodium at 8 mg/kg) over 4–6 hours .
- Key metrics : Reduction in edema volume (%) and inflammatory biomarkers (e.g., TNF-α, IL-6) via ELISA .
Advanced Research Questions
Q. How can computational methods predict derivative reactivity and bioactivity?
- Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to model electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic substitution .
- Molecular docking : Simulate binding affinity to targets like COX-2 (PDB ID: 5KIR) to prioritize derivatives with enhanced anti-inflammatory potential .
- Example: Substituents at the triazole 5-position (e.g., halogens) increase steric complementarity with hydrophobic enzyme pockets .
Q. How to address contradictions in reported biological activity data?
- Variable experimental designs : Discrepancies may arise from differences in dosage (5 vs. 10 mg/kg), animal models (acute vs. chronic inflammation), or endpoints (edema reduction vs. cytokine suppression). Standardize protocols using OECD guidelines .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., EC₅₀ ranges for similar triazole derivatives: 2–15 µM) .
Q. What strategies improve synthetic yield and purity?
- Solvent optimization : Replace ethanol with DMF for higher solubility of aromatic intermediates .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to accelerate thiol-alkylation steps .
- Purification : Employ preparative HPLC (C18 column, acetonitrile/water gradient) to isolate >95% pure product .
Q. How to establish structure-activity relationships (SAR) for this scaffold?
- Substituent variation : Compare bioactivity of derivatives with:
- Electron-withdrawing groups (e.g., -CF₃ at phenyl): Enhance metabolic stability but reduce solubility.
- Electron-donating groups (e.g., -OCH₃): Improve solubility but may lower target affinity .
- Activity cliffs : A methyl group at the triazole 4-position increases anti-exudative activity by 2-fold, while ethyl groups reduce it (Table 1) .
Q. Table 1. Anti-Exudative Activity of Selected Derivatives
| Substituent (R) | Edema Reduction (%) | EC₅₀ (µM) |
|---|---|---|
| -CH₃ | 68 ± 5 | 4.2 |
| -C₂H₅ | 42 ± 7 | 12.8 |
| -CF₃ | 75 ± 3 | 3.9 |
Q. What safety protocols are essential for handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
